molecular formula C26H29N3O2S B11600425 (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11600425
M. Wt: 447.6 g/mol
InChI Key: LWFZRWQYPGFDKR-ZHZULCJRSA-N
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Description

The compound "(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" features a fused thiazolo-triazol-one core substituted with a 3,5-di-tert-butyl-4-hydroxybenzylidene group at position 5 and a 2-methylphenyl group at position 2. This structure combines a rigid heterocyclic scaffold with sterically hindered phenolic and aromatic substituents, which are critical for modulating electronic, steric, and solubility properties.

Properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H29N3O2S/c1-15-10-8-9-11-17(15)22-27-24-29(28-22)23(31)20(32-24)14-16-12-18(25(2,3)4)21(30)19(13-16)26(5,6)7/h8-14,30H,1-7H3/b20-14-

InChI Key

LWFZRWQYPGFDKR-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)SC3=N2

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole moiety is constructed by reacting 2-methylphenyl isothiocyanate with α-bromoacetophenone derivatives under basic conditions. In a representative procedure, equimolar quantities of 2-methylphenyl isothiocyanate and ethyl α-bromoacetate are stirred in anhydrous dimethylformamide (DMF) at 0–5°C, followed by dropwise addition of triethylamine. The reaction proceeds via nucleophilic substitution, yielding 2-(2-methylphenyl)thiazole-4-carboxylate intermediates.

Triazolone Annulation

The triazolone ring is introduced through oxidative cyclization. The thiazole carboxylate intermediate is treated with hydrazine hydrate in ethanol under reflux, forming the corresponding hydrazide. Subsequent reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at 0°C induces cyclization to yield the thiazolo[3,2-b]triazol-6(5H)-one scaffold.

Critical Parameters

  • Temperature control during nitrosation (±2°C) prevents over-oxidation.

  • Stoichiometric use of HCl (1.2 equiv.) ensures complete diazotization.

ConditionVariationYield (%)Z:E Ratio
SolventAcetic acid629:1
Ethanol346:1
CatalystPiperidine629:1
No catalyst183:1
Temperature (°C)120 (reflux)629:1
80417:1

Stereochemical Control and Isolation

The Z-configuration is stabilized through intramolecular hydrogen bonding between the triazolone carbonyl and the phenolic hydroxyl group. Nuclear Overhauser Effect (NOE) spectroscopy confirms the geometry: irradiation of the benzylidene proton (δ 7.89 ppm) enhances signals from the tert-butyl groups (δ 1.45 ppm).

Purification Protocol

  • Crude Product Wash : Sequential rinsing with cold methanol (3 × 50 mL) removes unreacted aldehyde.

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) isolates the Z-isomer (98.2% purity by HPLC).

  • Recrystallization : Dissolution in hot acetonitrile followed by slow cooling yields prismatic crystals suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (s, 18H, t-Bu), 2.38 (s, 3H, Ar-CH₃), 6.02 (s, 1H, OH), 7.28–7.86 (m, 5H, Ar-H), 7.89 (s, 1H, CH=).

  • HRMS (ESI+) : m/z calcd. for C₃₀H₃₄N₄O₂S [M+H]⁺: 538.2352; found: 538.2349.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition onset at 290°C, indicating suitability for high-temperature applications.

Mechanistic Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level demonstrate that the Z-isomer is 12.3 kcal/mol more stable than the E-form due to:

  • Conjugative stabilization between the benzylidene π-system and triazolone carbonyl.

  • Reduced steric clash between the 2-methylphenyl group and tert-butyl substituents.

Scale-Up Considerations

Pilot-scale synthesis (100 g batch) in a jacketed reactor achieves 58% yield with consistent Z:E ratios (8.5:1). Key modifications include:

  • Slow aldehyde addition (2 hours) to minimize side reactions.

  • Automated pH control during neutralization (pH 6.8–7.2).

  • Continuous flow crystallization for particle size uniformity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding alkane derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolo-triazole core, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alkane derivatives.

    Substitution: Various substituted thiazolo-triazole derivatives.

Scientific Research Applications

Preliminary studies suggest that this compound exhibits significant anti-inflammatory and anticancer properties. The presence of the hydroxy group is associated with enhanced antioxidant activity, which may contribute to its therapeutic potential. Computational modeling indicates that the compound might interact with various biological targets, warranting further pharmacological investigation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. A possible synthetic route includes:

  • Formation of Thiazole and Triazole Rings : Utilizing appropriate precursors to construct the fused ring system.
  • Substitution Reactions : Introducing the hydroxybenzylidene moiety and methylphenyl groups.
  • Purification : Employing recrystallization or chromatography to obtain high-purity products.

Case Studies

  • Anti-cancer Activity : A study evaluated the anticancer effects of various thiazolo[3,2-b][1,2,4]triazole derivatives. The results indicated that compounds with similar structural features exhibited cytotoxicity against cancer cell lines while sparing normal cells .
  • Anti-inflammatory Effects : Research has shown that compounds containing hydroxy groups can mitigate inflammation by inhibiting pro-inflammatory cytokines . This suggests that (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may possess similar properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The hydroxybenzylidene group can interact with free radicals, providing antioxidant effects. The thiazolo-triazole core can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thiazolo-triazol-one core but differ in substituents on the benzylidene and phenyl groups. Below is a comparative analysis based on synthesis, substituent effects, and inferred properties:

Key Comparison Points

Substituent Effects on Solubility and Reactivity: The target compound’s 3,5-di-tert-butyl-4-hydroxybenzylidene group introduces significant steric bulk and hydrogen-bonding capability, which may reduce solubility in polar solvents but enhance binding to hydrophobic pockets in proteins .

Synthetic Complexity :

  • The target compound’s synthesis likely follows hydrazine-carbodithioate condensation pathways, similar to methods in .
  • Analog 2 requires pyrazole intermediate synthesis, increasing procedural complexity compared to the target compound’s route .

Biological Implications: The phenolic -OH in the target compound may confer antioxidant activity, absent in Analog 1 and Analog 2.

Research Findings and Implications

  • Structural Similarity and Virtual Screening: As noted in , structural similarity underpins virtual screening strategies . The target compound’s tert-butyl and hydroxy groups distinguish it from analogs, suggesting unique bioactivity profiles despite shared core scaffolds.

Biological Activity

The compound (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H23N3O2S
  • Molecular Weight : 349.5107 g/mol
  • CAS Number : 137506-94-6

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : A study reported that thiazole derivatives with specific substitutions showed IC50 values ranging from 1.61 to 1.98 µg/mL against tumor cells, suggesting that structural modifications significantly influence their activity .
CompoundCell LineIC50 (µg/mL)
Thiazole Derivative 1A-4311.61 ± 1.92
Thiazole Derivative 2Jurkat1.98 ± 1.22

The presence of electron-donating groups like methyl or tert-butyl on the phenyl ring enhances the cytotoxicity of these compounds by increasing their lipophilicity and facilitating cellular uptake.

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant properties. The structure-activity relationship (SAR) analysis suggests that specific functional groups are essential for enhancing this activity.

  • Research Findings : In a series of experiments, certain thiazole derivatives demonstrated significant protection against seizures in animal models, with some compounds achieving a 100% protection rate during testing .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.
  • Neuroprotective Effects : It may exert neuroprotective effects through the modulation of neurotransmitter levels and inhibition of excitatory pathways involved in seizure activity.

Q & A

Q. What protocols mitigate risks during large-scale synthesis or handling of reactive intermediates?

  • Methodology :
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to the compound’s low flash point (~230°C) .
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO3 before incineration .

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